![molecular formula C13H11N3S2 B6348162 4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354923-07-1](/img/structure/B6348162.png)
4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
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Description
4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (MTTP) is an organic compound that has been studied extensively in the scientific community for its potential applications in various fields. It is a heterocyclic compound, meaning it has both carbon and nitrogen atoms in its ring structure. MTTP has been studied for its potential use in synthetic organic chemistry, as a pharmaceutical agent, and as a tool in biochemistry and physiology.
Scientific Research Applications
Antimicrobial Activities
4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine and its derivatives have been investigated for their potential antimicrobial activities. Research has shown these compounds can act against various bacterial and fungal strains, suggesting their utility in developing novel antimicrobial agents. For instance, Patel and Patel (2017) synthesized analogues of this compound, demonstrating significant antimicrobial activity against bacteria like E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi like Candida albicans (N. Patel & Minesh D. Patel, 2017). Similarly, Tugcu and Turhan (2018) synthesized new pyrimidine derivatives using a one-pot method, evaluating their antibacterial and antifungal activities (F. Tugcu & K. Turhan, 2018).
Antiproliferative and Antitumor Activities
Some derivatives of this compound have shown promising results in antiproliferative evaluations. For instance, Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and their evaluation for antiproliferative activity on human breast cancer and mouse fibroblast cell lines (Hoda Atapour-Mashhad et al., 2017). Moreover, Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity, displaying potent anticancer activity on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
properties
IUPAC Name |
4-(3-methylthiophen-2-yl)-6-thiophen-2-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-8-4-6-18-12(8)10-7-9(15-13(14)16-10)11-3-2-5-17-11/h2-7H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBCFQBIXGPFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NC(=C2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine |
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